molecular formula C4H9NO<br>CH3CON(CH3)2<br>C4H9NO B156809 N,N-dimethylacetamide CAS No. 127-19-5

N,N-dimethylacetamide

Cat. No. B156809
CAS RN: 127-19-5
M. Wt: 87.12 g/mol
InChI Key: FXHOOIRPVKKKFG-UHFFFAOYSA-N
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Description

N,N-Dimethylacetamide (DMA), a versatile solvent and reagent, has been extensively studied due to its stability and ability to participate in various chemical reactions. It is known for its high solvency and is used in a wide range of applications, including as a reaction medium for photocatalytic CO2 reduction , as a metabolite in biological systems , and as a model for hydrogen bonding in peptides .

Synthesis Analysis

The synthesis of DMA and its derivatives has been a subject of research, with studies exploring its role as a reagent that can donate its own atoms for the creation of diverse compounds . An improved method for synthesizing N,N-dimethylacetamide acetal has been reported, which involves methylation of DMA with dimethyl sulfate, followed by alcoholysis, yielding the acetal in 72% yield . Additionally, DMA has been used as an efficient source of acetyl groups in the N-acetylation of amines .

Molecular Structure Analysis

The molecular structure of DMA has been analyzed to understand its interactions and bonding patterns. The dimer and trimer forms of trans-N-methylacetamide, a related compound, have been studied as models for hydrogen bonds in peptides, providing insights into the preferred structures and benchmark systems for quantum chemical descriptions of protein interactions .

Chemical Reactions Analysis

DMA is involved in a variety of chemical reactions. It has been used as a solvent in the photocatalytic reduction of CO2, where it demonstrated high stability and did not produce formate upon hydrolysis . It also acts as a nucleophilic organocatalyst for the transfer of electrophilic bromine from N-bromosuccinimide to alkenes . Furthermore, DMA has been utilized in the synthesis of polymers, such as poly(N,N-dimethylcarbamoylmethylene), which exhibits amphiphilicity and miscibility with other commodity polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMA are influenced by its molecular structure. The crystal structure of a polymeric compound containing DMA has been determined, revealing a distorted coordination polyhedron around the manganese ion, which is joined by carboxylate groups to form a three-dimensional network . These properties contribute to DMA's role as a solvent and reagent in various chemical processes.

Scientific Research Applications

Solvent Applications and Membrane Preparation

N,N-Dimethylacetamide (DMA) is primarily recognized for its solvent properties, particularly in the field of membrane preparation. Its unique solvent characteristics, including high solvency and the ability to dissolve a wide range of polymers, make DMA an invaluable component in the production of various types of membranes. This is critical for advancing membrane technologies, which are pivotal in environmental protection through wastewater treatment and air purification. The challenge, however, lies in mitigating the environmental and health impacts of DMA and finding safer solvent alternatives without compromising membrane performance (Figoli et al., 2014).

Environmental Impact and Toxicology

Understanding the environmental toxicology of DMA is crucial due to its widespread industrial use. The substance's biological effects, including toxicity and environmental behavior, have been extensively studied. These investigations are pivotal for developing safety protocols and treatment strategies to minimize occupational exposure and environmental release. The comprehensive review of DMA and related compounds' biological effects by Kennedy (2001) provides valuable insights into their impact on human health and the environment (Kennedy, 2001).

Safety And Hazards

DMAc is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute dermal toxicity, acute inhalation toxicity - vapors, serious eye damage/eye irritation, and reproductive toxicity . Inhalation of DMAc may cause headache, nausea, vomiting, intolerance to alcohol, abdominal spasm, and diarrhea .

Future Directions

Recent research has shown that DMAc-based electrolytes can promote the cycling stability of Li–O2 batteries . This study breathes new life into the electrolyte regulation strategy and paves the way for the development of alkali–O2 batteries .

properties

IUPAC Name

N,N-dimethylacetamide
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InChI

InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3
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InChI Key

FXHOOIRPVKKKFG-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)N(C)C
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Molecular Formula

C4H9NO, Array
Record name DIMETHYLACETAMIDE
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DSSTOX Substance ID

DTXSID5020499
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Molecular Weight

87.12 g/mol
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Physical Description

Dimethylacetamide appears as a clear colorless liquid with a faint odor similar to ammonia. About the same density as water. Flash point 145 °F. Vapors heavier than air. May by toxic by skin absorption. May irritate eyes and skin., Colorless liquid with a weak, ammonia- or fish-like odor; [NIOSH], OILY COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a weak, ammonia- or fish-like odor.
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Boiling Point

329 to 331 °F at 760 mmHg (NTP, 1992), 163-165 °C, 165 °C, 329 °F
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Flash Point

151 °F (NTP, 1992), 70 °C, 70 °C (OPEN CUP), 63 °C c.c., 158 °F (open cup), (oc) 158 °F
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), SOL IN BENZENE, Soluble in alcohol, acetone, ether, Miscible with most org solvents, MISCIBLE WITH AROMATIC CMPD, ESTERS, KETONES, ETHERS, Miscible in water., Solubility in water: miscible, Miscible
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Density

0.943 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9366 @ 25 °C/4 °C, Relative density (water = 1): 0.94, 0.94
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Vapor Density

3.01 (Air= 1), Relative vapor density (air = 1): 3.01
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Vapor Pressure

9 mmHg at 140 °F (NTP, 1992), 2.0 [mmHg], 2 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.33, 2 mmHg
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Product Name

N,N-Dimethylacetamide

Color/Form

Liquid, OILY, Colorless liquid

CAS RN

127-19-5
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Record name N,N-DIMETHYLACETAMIDE
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Record name N,N-DIMETHYLACETAMIDE
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Record name DIMETHYLACETAMIDE
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Melting Point

-4 °F (NTP, 1992), -18.59 °C, -20 °C, -4 °F
Record name DIMETHYLACETAMIDE
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Record name N,N-DIMETHYLACETAMIDE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/74
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N,N-DIMETHYLACETAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0259
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Record name DIMETHYLACETAMIDE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Dimethyl acetamide
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethylacetamide
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N,N-dimethylacetamide
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N,N-dimethylacetamide
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N,N-dimethylacetamide

Citations

For This Compound
66,500
Citations
J Le Bras, J Muzart - Molecules, 2018 - mdpi.com
N,N-Dimethylformamide and N,N-dimethylacetamide are multipurpose reagents which deliver their own H, C, N and O atoms for the synthesis of a variety of compounds under a number …
Number of citations: 47 www.mdpi.com
KB Wiberg, PR Rablen, DJ Rush… - Journal of the American …, 1995 - ACS Publications
The rotational barriers for AyV-dimethylformamide and (VTV-dimethylacetamide have been investigated theoretically and experimentally, Calculations at the G2 (MP2) theoretical level …
Number of citations: 383 pubs.acs.org
BAP Ass, MN Belgacem, E Frollini - Carbohydrate Polymers, 2006 - Elsevier
Linters cellulose was subjected to different treatments (mercerization and ionized air) before acetylation with acetic anhydride, in homogeneous medium, using DMAc/LiCl as solvent …
Number of citations: 136 www.sciencedirect.com
V Venkata Chalapathi, K Venkata Ramiah - Proceedings of the Indian …, 1968 - Springer
Infrared and Raman frequencies of N, N-dimethylformamide and N, N-dimethylacetamide as recorded by the authors, in the region 3100 cm. −1 to 250 cm. −1 are given. The normal co-…
Number of citations: 77 link.springer.com
CL McCormick, PA Callais, BH Hutchinson Jr - Macromolecules, 1985 - ACS Publications
The dissolution process and some solution properties of cellulose in mixtures of lithium chloride (LiCl) and iV, jY-dimethylacetamide (DMAc) are discussed. Dilute solution properties …
Number of citations: 834 pubs.acs.org
WE Bull, SK Madan, JE Willis - Inorganic Chemistry, 1963 - ACS Publications
The preparation of 26 metallic complexes of 14 different metals of,-dimethylacetamide (DMA) is reported. The com-plexes have been characterized by their melting points, infrared …
Number of citations: 176 pubs.acs.org
M Strlič, J Kolar - Journal of biochemical and biophysical methods, 2003 - Elsevier
Size exclusion of cellulose in LiCl/N,N-dimethylacetamide has been used for the past 15 years, yet much of the current research is still devoted to fundamental studies, as many issues …
Number of citations: 105 www.sciencedirect.com
FP Gasparro, NH Kolodny - Journal of Chemical Education, 1977 - ACS Publications
NMR determination of the rotational barrier in N,N-dimethylacetamide. A physical chemistry experiment Page 1 Francis P. Gasparro Department of Biochemical Sciences Princeton …
Number of citations: 184 pubs.acs.org
J Barthel, R Buchner, B Wurm - Journal of molecular liquids, 2002 - Elsevier
The results of dielectric relaxation experiments on formamide (FA), N-methylformamide (NMF), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMA), performed between …
Number of citations: 129 www.sciencedirect.com
K Rahn, M Diamantoglou, D Klemm… - Die Angewandte …, 1996 - Wiley Online Library
Pure cellulose p‐toluenesulfonates (tosylates) with an insignificant formation of chlorodeoxy groups were prepared by reacting cellulose dissolved in a solution of N,N‐…
Number of citations: 238 onlinelibrary.wiley.com

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